3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by its unique structure, which includes an azetidine ring and an imidazolidine-2,4-dione core.
Preparation Methods
The synthesis of 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common method includes the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound containing an active methylene group . This method is often optimized through two- and three-way reactions to produce larger homologous molecules. The structure of the synthesized derivatives is confirmed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic effects, including antibacterial, anticonvulsant, and anti-inflammatory properties . It is also used in molecular docking studies to evaluate its binding affinity to various biological targets, such as voltage-gated sodium channels and bacterial proteins . Additionally, it has applications in the development of new drugs and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-gated sodium channels, affecting their function and leading to anticonvulsant effects . The compound’s antibacterial properties are attributed to its ability to bind to bacterial proteins, inhibiting their activity and leading to bacterial cell death .
Comparison with Similar Compounds
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its specific structure and the presence of both an azetidine ring and an imidazolidine-2,4-dione core. Similar compounds include other imidazolidine-2,4-dione derivatives, such as thiazolidine-2,4-dione, which also exhibit a range of biological activities . These compounds are often compared based on their pharmacological properties, binding affinities, and therapeutic potential .
Properties
IUPAC Name |
3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-3-8-24-14-6-4-12(5-7-14)16(22)19-10-13(11-19)20-15(21)9-18-17(20)23/h4-7,13H,2-3,8-11H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFITXRIHYUPNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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